2,4-Dihydroxybutanoic acid 2,4-Dihydroxybutanoic acid 2,4-dihydroxybutanoic acid is a omega-hydroxy fatty acid that is butyric acid substituted by hydroxy groups at positions 2 and 4 respectively. It is an omega-hydroxy fatty acid and a hydroxybutyric acid.
2, 4-Dihydroxy-butanoic acid, also known as 2, 4-dihydroxybutyrate or 3-deoxytetronic acid, belongs to the class of organic compounds known as short-chain hydroxy acids and derivatives. These are hydroxy acids with an alkyl chain the contains less than 6 carbon atoms. 2, 4-Dihydroxy-butanoic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 2, 4-Dihydroxy-butanoic acid has been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid.
Brand Name: Vulcanchem
CAS No.: 1518-62-3
VCID: VC20947391
InChI: InChI=1S/C4H8O4/c5-2-1-3(6)4(7)8/h3,5-6H,1-2H2,(H,7,8)
SMILES: C(CO)C(C(=O)O)O
Molecular Formula: C4H8O4
Molecular Weight: 120.1 g/mol

2,4-Dihydroxybutanoic acid

CAS No.: 1518-62-3

Cat. No.: VC20947391

Molecular Formula: C4H8O4

Molecular Weight: 120.1 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dihydroxybutanoic acid - 1518-62-3

Specification

Description 2,4-dihydroxybutanoic acid is a omega-hydroxy fatty acid that is butyric acid substituted by hydroxy groups at positions 2 and 4 respectively. It is an omega-hydroxy fatty acid and a hydroxybutyric acid.
2, 4-Dihydroxy-butanoic acid, also known as 2, 4-dihydroxybutyrate or 3-deoxytetronic acid, belongs to the class of organic compounds known as short-chain hydroxy acids and derivatives. These are hydroxy acids with an alkyl chain the contains less than 6 carbon atoms. 2, 4-Dihydroxy-butanoic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 2, 4-Dihydroxy-butanoic acid has been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid.
CAS No. 1518-62-3
Molecular Formula C4H8O4
Molecular Weight 120.1 g/mol
IUPAC Name 2,4-dihydroxybutanoic acid
Standard InChI InChI=1S/C4H8O4/c5-2-1-3(6)4(7)8/h3,5-6H,1-2H2,(H,7,8)
Standard InChI Key UFYGCFHQAXXBCF-UHFFFAOYSA-N
SMILES C(CO)C(C(=O)O)O
Canonical SMILES C(CO)C(C(=O)O)O

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